

# 2-Amino-5-fluorobenzoic acid chemical properties

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## Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

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An In-depth Technical Guide to **2-Amino-5-fluorobenzoic Acid**: Chemical Properties and Applications

## Introduction

**2-Amino-5-fluorobenzoic acid**, also known as 5-fluoroanthranilic acid, is an aromatic organic compound that serves as a vital building block in various fields of chemical and biological research.[1][2][3] Structurally, it is a derivative of anthranilic acid with a fluorine atom substituted at the 5-position of the benzene ring.[1][4] This modification imparts unique physicochemical properties that make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and a specialized reagent in molecular biology.[2][3][5] Its applications range from being an intermediate for anticancer, antiviral, and neuroprotective agents to its use as a counterselection agent in yeast genetics.[1][2][6] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**2-Amino-5-fluorobenzoic acid** is typically a white to light yellow or brown crystalline powder.[1][7][8] The presence of the amino and carboxylic acid groups allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting point.[8]

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-amino-5-fluorobenzoic acid	[4][7]
Synonyms	5-Fluoroanthranilic acid, 5-FAA, NSC 513308	[6][9][10]
CAS Number	446-08-2	[1][7]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	[1][7][9]
Molecular Weight	155.13 g/mol	[1][4]
Appearance	White to light yellow/brown crystalline powder	[1][7][8]
Melting Point	181-185 °C	[1][7][8]
Boiling Point	318.2±27.0 °C at 760 mmHg (Predicted)	[8]
pKa	1.86 ± 0.10 (Predicted)	[1]
LogP	1.64 (Predicted)	[8]

Table 2: Solubility Profile

Solvent	Solubility	Source(s)
DMSO	~30 mg/mL	[6][9]
Dimethylformamide (DMF)	~30 mg/mL	[6][9]
Ethanol	~20 mg/mL	[6][9]
Methanol	Slightly Soluble	[1]
PBS (pH 7.2)	~0.25 mg/mL	[6][9]

Table 3: Spectroscopic Data

Technique	Wavelength / Shift	Source(s)
UV/Vis ( $\lambda_{\text{max}}$ )	215, 245, 348 nm	[6][9]
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ : 6.71 (dd), 7.15 (dt), 7.37 (dd), 8.60 (s)	[1]
FT-IR, Raman	Spectra have been recorded and analyzed.	[4][11][12]

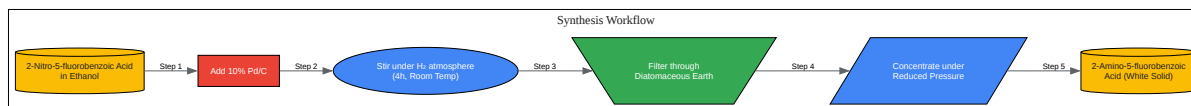
## Experimental Protocols

### Synthesis of 2-Amino-5-fluorobenzoic Acid

Several synthetic routes for **2-Amino-5-fluorobenzoic acid** have been reported.[2] A common and straightforward laboratory method involves the catalytic hydrogenation of 2-nitro-5-fluorobenzoic acid.

Protocol 1: Synthesis via Catalytic Hydrogenation[1] This method provides a high yield of the target compound under standard laboratory conditions.

- **Dissolution:** Dissolve 2-nitro-5-fluorobenzoic acid (10 g, 54 mmol) in ethanol (100 mL) in a suitable reaction flask.
- **Catalyst Addition:** Add 10% Palladium on carbon (Pd/C) catalyst (0.5 g) to the solution.
- **Hydrogenation:** Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 4 hours.
- **Reaction Monitoring:** Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
- **Catalyst Removal:** Upon completion, remove the Pd/C catalyst by filtration through a pad of diatomaceous earth (Celite).
- **Concentration:** Concentrate the filtrate under reduced pressure to remove the ethanol.
- **Isolation:** The resulting white solid product is **2-amino-5-fluorobenzoic acid**. This method can yield up to 8.2 g (98%).[1]



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**Figure 1.** Workflow for the synthesis of **2-Amino-5-fluorobenzoic acid**.

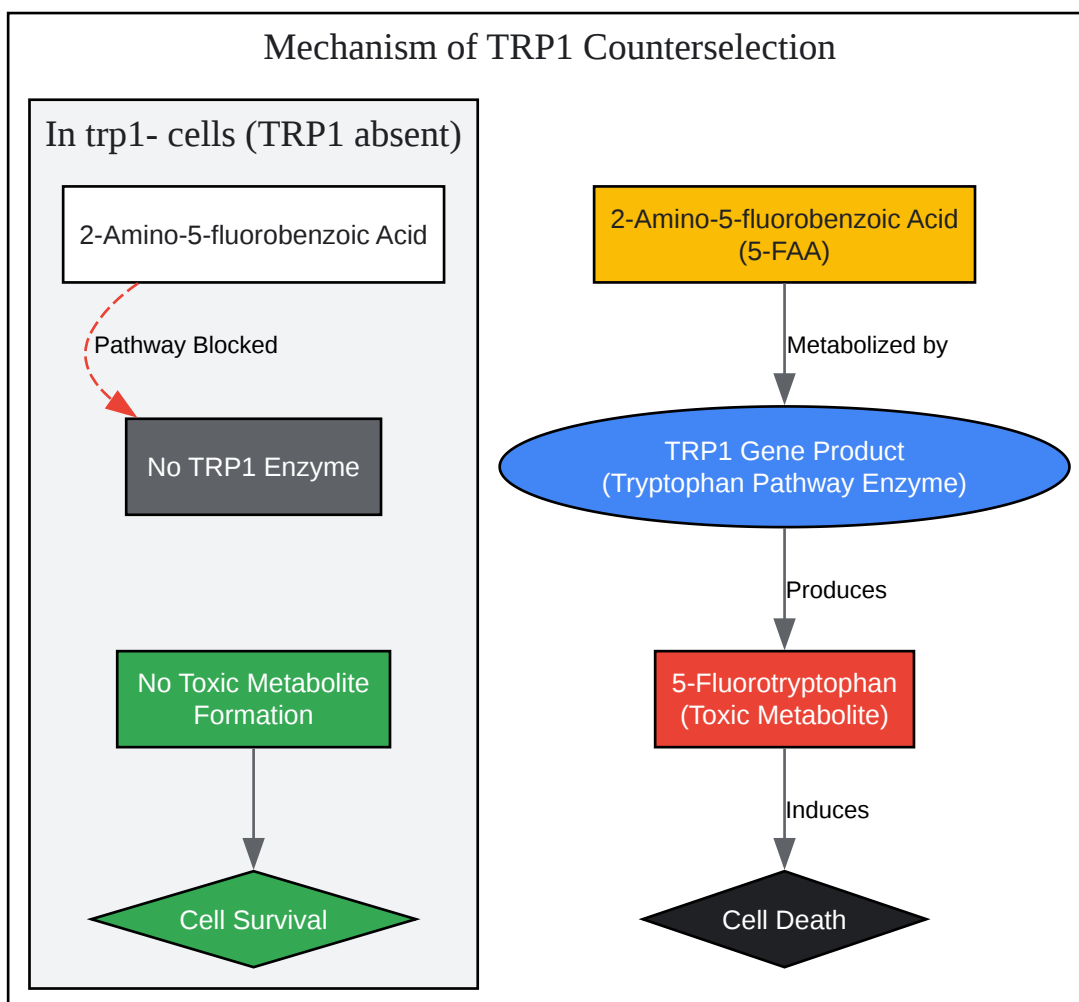
## Application in Yeast Genetics

**2-Amino-5-fluorobenzoic acid** is a toxic antimetabolite for the tryptophan biosynthesis pathway in the yeast *Saccharomyces cerevisiae*.<sup>[6][13][14]</sup> It is converted to 5-fluorotryptophan, which is toxic. This property is exploited for the counterselection of the TRP1 gene, a common genetic marker.<sup>[1][6]</sup> Yeast strains auxotrophic for tryptophan (*trp1*) are resistant to the compound because they cannot metabolize it, allowing for the selection of cells that have lost the TRP1 marker.<sup>[6][14]</sup>

### Protocol 2: Counterselection of the TRP1 Marker in Yeast<sup>[6]</sup>

- **Media Preparation:** Prepare a synthetic defined (SD) minimal medium. Supplement it with all necessary amino acids and nutrients except for tryptophan.
- **Additive:** Add **2-amino-5-fluorobenzoic acid** to the autoclaved and cooled medium to a final concentration typically around 1 g/L. The compound has limited solubility in aqueous buffers, so it should be thoroughly mixed.<sup>[9]</sup>
- **Yeast Culture:** Plate the yeast population (in which you want to select for TRP1 loss) onto the prepared plates.
- **Incubation:** Incubate the plates at the appropriate temperature for yeast growth (e.g., 30°C) for several days.

- Selection: Only cells that are tryptophan auxotrophs (trp1) will be able to grow and form colonies, as they are resistant to the toxic effects of **2-amino-5-fluorobenzoic acid**. Cells containing a functional TRP1 gene will not survive.



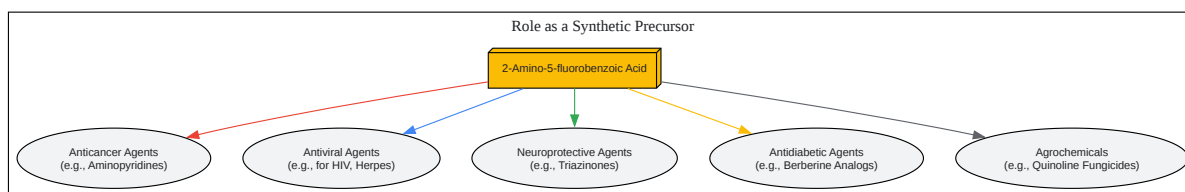
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**Figure 2.** Logical diagram of 5-FAA's role in yeast TRP1 counterselection.

## Applications in Drug Development and Research

**2-Amino-5-fluorobenzoic acid** is a crucial precursor in the synthesis of a wide array of biologically active molecules.[2][5] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates.

- **Anticancer Agents:** It is used in the synthesis of styrylquinazolinones and aminopyridines, which have shown potential as anticancer agents.[1][2]
- **Antiviral Agents:** The compound serves as a precursor for developing agents against HIV and herpes viruses.[2][5]
- **Neuroprotective Agents:** It is a starting material for triazinone analogs being investigated for treating neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2]
- **Other Therapeutic Areas:** It is also utilized in preparing analogs of berberine for diabetes treatment and in the development of fungicides and herbicides of the quinoline class.[2][5]



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**Figure 3.** Key application areas stemming from **2-Amino-5-fluorobenzoic acid**.

## Safety and Handling

According to its Safety Data Sheet (SDS), **2-Amino-5-fluorobenzoic acid** is classified as hazardous.[10][15][16] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

- **Handling:** Use in a well-ventilated area. Avoid breathing dust.[15] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong reducing agents.[1][10] Keep in a dark place under an inert atmosphere.[1]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

This technical guide summarizes the core chemical properties and established protocols for **2-Amino-5-fluorobenzoic acid**, providing a foundational resource for its application in scientific research and development.

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